N-[1H-benzimidazol-2-yl(phenyl)methyl]pyridine-4-carboxamide
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Overview
Description
N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]ISONICOTINAMIDE is a compound that belongs to the benzimidazole family, which is known for its diverse pharmacological activities. Benzimidazole derivatives have been extensively studied for their antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]ISONICOTINAMIDE typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by reaction with isonicotinic acid . The reaction conditions often include the use of solvents like acetonitrile and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]ISONICOTINAMIDE undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like potassium permanganate or hydrogen peroxide.
Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often involves nucleophilic substitution reactions using halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated benzene derivatives in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit enhanced pharmacological activities .
Scientific Research Applications
N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]ISONICOTINAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiparasitic agent.
Medicine: Investigated for its anticancer and antiviral properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]ISONICOTINAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Thiabendazole: Another benzimidazole derivative with antiparasitic activity.
Albendazole: Known for its broad-spectrum anthelmintic properties.
Mebendazole: Used to treat parasitic worm infestations.
Uniqueness
N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]ISONICOTINAMIDE is unique due to its combined antimicrobial, anticancer, and antiviral activities, making it a versatile compound for various therapeutic applications .
Properties
Molecular Formula |
C20H16N4O |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-[1H-benzimidazol-2-yl(phenyl)methyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H16N4O/c25-20(15-10-12-21-13-11-15)24-18(14-6-2-1-3-7-14)19-22-16-8-4-5-9-17(16)23-19/h1-13,18H,(H,22,23)(H,24,25) |
InChI Key |
SJAYXSFFOBFKES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=NC=C4 |
Origin of Product |
United States |
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